4-Amino-6-chloropyrimidin-5-ol
Overview
Description
4-Amino-6-chloropyrimidin-5-ol is an organic compound belonging to the family of pyrimidine derivatives. This compound has garnered significant research interest due to its unique physicochemical and biological properties, making it an important molecule with various applications in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine with ammonia, followed by hydrolysis to yield the desired compound . Another approach includes the use of 2,4,6-trichloropyrimidine as a starting material, which undergoes substitution reactions to introduce the amino and hydroxyl groups .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-chloropyrimidin-5-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the amino group can be reduced to an amine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or dimethylformamide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Yield various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Produce compounds like 4-amino-6-chloropyrimidin-5-one.
Scientific Research Applications
4-Amino-6-chloropyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an inhibitor of certain enzymes and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloropyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase activity and protein synthesis in cancer cells, thereby reducing cell proliferation . The compound’s ability to bind to and inhibit enzymes is a key aspect of its biological activity .
Comparison with Similar Compounds
4-Amino-6-chloropyrimidine: Shares a similar structure but lacks the hydroxyl group, which affects its reactivity and biological activity.
2-Amino-4-chloropyrimidine: Another related compound with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness: 4-Amino-6-chloropyrimidin-5-ol is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, which confer specific reactivity and biological activity that are not observed in its analogs.
Properties
IUPAC Name |
4-amino-6-chloropyrimidin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(9)4(6)8-1-7-3/h1,9H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOZXUFHBRJLFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515156 | |
Record name | 4-Amino-6-chloropyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38953-42-3 | |
Record name | 4-Amino-6-chloropyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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